2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride
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Overview
Description
2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of pyrazine derivatives with imidazo[1,2-b]pyrazole intermediates under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine: Another heterocyclic compound with similar structural features.
2,6-Di(pyrazin-2-yl)pyridine: A related compound used in coordination chemistry.
Uniqueness
2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is unique due to its specific arrangement of nitrogen atoms within the ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13ClN6 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-(6-pyrazin-2-ylimidazo[1,2-b]pyrazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N6.ClH/c12-1-4-16-5-6-17-11(16)7-9(15-17)10-8-13-2-3-14-10;/h2-3,5-8H,1,4,12H2;1H |
InChI Key |
IWRDUWLYMJZVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN3C=CN(C3=C2)CCN.Cl |
Origin of Product |
United States |
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